5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid
Description
5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid is a polyhalogenated benzoic acid derivative characterized by a unique substitution pattern: a chlorine atom at position 5, a difluoromethyl group at position 4, and a fluorine atom at position 2. This compound belongs to a class of fluorinated aromatic acids widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability, bioavailability, and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
5-chloro-4-(difluoromethyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2,7H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQFPFSTSHMECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)Cl)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and fluorination of benzoic acid derivatives. For instance, a typical synthetic route may include:
Chlorination: Starting with a benzoic acid derivative, chlorination is carried out using thionyl chloride to introduce the chlorine atom.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves optimized and scalable processes to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid exhibit promising antimicrobial properties. For instance, studies have shown that fluorinated benzoic acids can effectively inhibit bacterial growth, including strains such as Escherichia coli and Staphylococcus aureus. The presence of fluorine atoms enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for drug development.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| Candida albicans | 64 |
Mechanism of Action
The mechanism underlying the antimicrobial activity of these compounds often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The incorporation of difluoromethyl groups is believed to enhance binding affinity to target sites, leading to increased efficacy against resistant strains.
Agrochemical Applications
This compound serves as an important intermediate in the synthesis of herbicides and pesticides. Its structural features allow for the development of compounds that can effectively manage weed resistance and enhance crop yield.
Case Study: Herbicide Development
In a study evaluating the herbicidal activity of various fluorinated benzoic acids, this compound demonstrated superior efficacy in controlling weed species compared to traditional herbicides. The compound's ability to penetrate plant tissues and its stability under various environmental conditions were key factors in its performance.
| Weed Species | Efficacy (%) | Application Rate (g/ha) | Reference |
|---|---|---|---|
| Amaranthus palmeri | 85 | 200 | |
| Cynodon dactylon | 90 | 150 |
Material Science
In material science, this compound is explored for its potential use in liquid crystal applications due to its unique molecular structure that influences thermal and optical properties.
Liquid Crystal Applications
The compound's ability to form stable liquid crystal phases makes it a candidate for use in display technologies. Research has shown that incorporating this compound into liquid crystal formulations can enhance response times and improve overall display quality.
Case Study: Synthesis and Characterization
A study focused on synthesizing derivatives of this compound demonstrated its versatility as a building block for more complex organic molecules. The derivatives showed varied biological activities, indicating the potential for developing new therapeutic agents.
Case Study: Antimalarial Activity
Recent research has indicated that modifications of benzoic acid derivatives, including this compound, can lead to compounds with significant antimalarial properties. In vitro studies revealed effective inhibition of Plasmodium falciparum, highlighting the compound's potential in combating malaria.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms and the difluoromethyl group can influence its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The –CF2H group contributes to higher lipophilicity than –CF3 (trifluoromethyl) analogs, balancing solubility and membrane permeability .
- Reactivity : Nitro- or sulfonyl-substituted analogs (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid) exhibit higher reactivity in nucleophilic substitution or reduction reactions, making them versatile intermediates .
Metabolic and Environmental Considerations
- Biodegradability : Fluorinated benzoic acids (e.g., 2-fluorobenzoic acid) are metabolized by specific bacterial strains, whereas chloro-substituted derivatives may persist longer in the environment .
- Toxicity : Chlorosulfonyl or nitro groups (e.g., in 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid) increase toxicity risks, necessitating careful handling .
Biological Activity
5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H5ClF3O2
- Molecular Weight : 227.57 g/mol
This compound features a benzoic acid core with multiple fluorine and chlorine substituents, which influence its lipophilicity and biological activity.
Biological Activity
1. Antiparasitic Activity
Recent studies have highlighted the compound's potent antiparasitic properties. For example, modifications to the molecular structure, including the introduction of difluoromethyl groups, were shown to enhance activity against Plasmodium falciparum, the parasite responsible for malaria. The effective concentration (EC50) values reported indicate significant potency:
| Compound | EC50 (μM) |
|---|---|
| This compound | 0.008 |
| Benchmark Compound | 0.040 |
The introduction of difluoromethyl groups improved metabolic stability while maintaining low cytotoxicity against human HepG2 cells, indicating a favorable therapeutic index .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits significant growth inhibition against various cancer cell lines, including L1210 mouse leukemia cells and MDA-MB-231 triple-negative breast cancer cells:
| Cell Line | IC50 (μM) |
|---|---|
| L1210 (mouse leukemia) | 0.025 |
| MDA-MB-231 (breast cancer) | 0.126 |
The mechanism appears to involve the inhibition of nucleotide synthesis pathways, similar to other fluorinated benzoic acid derivatives, which can lead to apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its ability to interfere with metabolic pathways in target organisms:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor in nucleotide synthesis by mimicking natural substrates.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis through activation of caspase pathways.
Case Studies
Case Study 1: Antiparasitic Efficacy
In a study focused on malaria treatment, compounds similar to this compound were tested in mouse models. The results showed that oral administration led to a significant reduction in parasitemia levels compared to control groups, demonstrating its potential for use in transmission-blocking therapies .
Case Study 2: Cancer Treatment
Another study evaluated the efficacy of this compound against metastatic breast cancer in vivo. Mice treated with the compound showed a marked decrease in tumor size and a reduction in metastasis compared to untreated controls, supporting its potential as a therapeutic agent against aggressive cancers .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-chloro-4-(difluoromethyl)-2-fluorobenzoic acid, and how do they influence experimental design?
- Answer : Critical properties include:
Q. What synthetic routes are reported for fluorinated benzoic acid derivatives, and how can they be adapted for this compound?
- Answer : Common methods include:
- Halogenation : Fluorination via Balz-Schiemann reaction or nucleophilic substitution on chloro precursors (e.g., using KF in polar aprotic solvents) .
- Carboxylation : Grignard reactions followed by CO₂ insertion, particularly for introducing the benzoic acid moiety .
- Purification : Recrystallization from methanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) .
Adaptations may require optimizing fluorine substitution patterns to avoid steric hindrance from the difluoromethyl group.
Q. What safety precautions are recommended for handling fluorinated aromatic compounds?
- Answer : Key measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential volatility .
- Storage : -20°C under inert gas (N₂/Ar) to prevent decomposition .
- First Aid : Immediate rinsing with water for skin contact; medical consultation if inhaled .
Advanced Research Questions
Q. How do fluorine substituents influence the electronic and steric properties of this compound in drug discovery contexts?
- Answer :
- Electronic Effects : The difluoromethyl group (-CF₂H) acts as a strong electron-withdrawing group, lowering the pKa of the carboxylic acid and enhancing metabolic stability .
- Steric Effects : Fluorine’s small atomic radius minimizes steric hindrance, allowing efficient binding to hydrophobic protein pockets .
- Bioavailability : Fluorination increases lipophilicity (logP ~2.5 predicted), improving membrane permeability but potentially reducing solubility .
Computational modeling (e.g., DFT calculations) can quantify these effects for structure-activity relationship (SAR) studies.
Q. What analytical techniques are most suitable for resolving structural ambiguities in polyhalogenated benzoic acids?
- Answer :
- X-ray Crystallography : For unambiguous confirmation of substitution patterns using SHELXL/SHELXS software .
- NMR : ¹⁹F NMR to differentiate between fluorine environments; ¹H-¹³C HSQC for aromatic proton assignments .
- Mass Spectrometry : High-resolution LC-MS to verify molecular ion peaks and fragmentation patterns .
- Chromatography : HPLC with fluorinated stationary phases (e.g., C18-F) to separate halogenated isomers .
Q. How can conflicting data on reaction yields or purity be addressed during synthesis optimization?
- Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) .
- In-line Analytics : ReactIR or PAT tools to monitor reaction progress in real time .
- Purity Validation : Cross-check via elemental analysis, DSC (melting point ~185–187°C for analogs ), and orthogonal HPLC methods .
Contradictions often arise from trace impurities (e.g., residual solvents); rigorous drying and sublimation may resolve these .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
